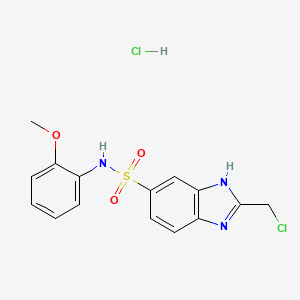

2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride

Description

2-(Chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride is a benzimidazole derivative characterized by a chloromethyl group at position 2, a sulfonamide moiety at position 6, and an N-(2-methoxyphenyl) substituent. The chloromethyl group enhances reactivity for further derivatization, while the sulfonamide contributes to hydrogen-bonding interactions, making it pharmacologically relevant . This compound is synthesized via chlorination of (1H-benzimidazole-2-yl)methanol precursors using thionyl chloride and subsequent functionalization . Its structural complexity positions it as a candidate for biological studies, particularly in comparisons with other benzimidazole derivatives.

Properties

Molecular Formula |

C15H15Cl2N3O3S |

|---|---|

Molecular Weight |

388.3 g/mol |

IUPAC Name |

2-(chloromethyl)-N-(2-methoxyphenyl)-3H-benzimidazole-5-sulfonamide;hydrochloride |

InChI |

InChI=1S/C15H14ClN3O3S.ClH/c1-22-14-5-3-2-4-12(14)19-23(20,21)10-6-7-11-13(8-10)18-15(9-16)17-11;/h2-8,19H,9H2,1H3,(H,17,18);1H |

InChI Key |

CKBASSDUCZOUIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction:

- Starting Material: o-Phenylenediamine derivatives

- Reaction Conditions: Reflux in acidic or neutral media, often with oxidizing agents or dehydrating conditions

- Outcome: Formation of the benzimidazole ring system

Introduction of the Chloromethyl Group

The chloromethyl group at the 2-position of benzimidazole is typically introduced via chloromethylation, a process involving chloromethylation reagents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid, under controlled conditions to prevent polymerization or side reactions.

Preparation Method:

- Reagents: Formaldehyde or paraformaldehyde, hydrochloric acid, and chloromethylating agent

- Conditions: Reflux at 100–120°C for 3–6 hours

- Catalyst: Hydrochloric acid (commonly 4 mol/L concentration)

- Outcome: Formation of 2-(chloromethyl)-benzimidazole

This method aligns with patent CN1919839A, which describes the chloromethylation of benzimidazole derivatives under similar conditions.

Synthesis of N-(2-methoxyphenyl)-benzimidazole Intermediate

The methoxyphenyl group is introduced via N-arylation or substitution reactions. One approach involves nucleophilic aromatic substitution or Buchwald-Hartwig coupling, where a suitable amino or halogenated intermediate reacts with 2-methoxyphenyl derivatives under palladium catalysis.

Typical Procedure:

- Reagents: 2-methoxyphenylamine or phenol derivatives, halogenated benzimidazole intermediate

- Catalysts: Palladium-based catalysts

- Conditions: Elevated temperatures (80–120°C) in suitable solvents (e.g., dimethylformamide)

- Outcome: Formation of N-(2-methoxyphenyl)-benzimidazole

Sulfonamide Formation at the 6-Position

The sulfonamide group is introduced via sulfonylation of the benzimidazole core at the 6-position, often using sulfonyl chlorides.

Procedure:

- Reagents: Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

- Conditions: Reaction in a basic medium (e.g., pyridine or triethylamine) at room temperature or mild heating

- Outcome: Formation of the sulfonamide linkage at the 6-position

This step is crucial for modifying biological activity and improving pharmacokinetic properties.

Final Salt Formation: Hydrochloride

The final compound is obtained by treating the sulfonamide derivative with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Procedure:

- Reagents: Hydrochloric acid (4 mol/L)

- Conditions: Dissolution in organic solvents (e.g., ethanol), followed by acid addition and crystallization

- Outcome: Crystalline hydrochloride salt of the target compound

Summary of Preparation Method

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Benzimidazole core synthesis | o-Phenylenediamine + acid | Reflux, 100–120°C | Formation of benzimidazole nucleus |

| 2 | Chloromethylation | Formaldehyde + HCl | Reflux, 100–120°C | Introduction of chloromethyl group |

| 3 | N-aryl substitution | 2-Methoxyphenylamine | Pd-catalyzed coupling | Attach methoxyphenyl group |

| 4 | Sulfonamide formation | Sulfonyl chloride | Room temperature/mild heating | Attach sulfonamide group |

| 5 | Salt formation | HCl | Dissolution and crystallization | Obtain hydrochloride salt |

Research Findings and Considerations

- Reaction Optimization: Temperature, molar ratios, and solvent choice significantly influence yield and purity.

- Side Reactions: Self-polymerization during chloromethylation can occur; controlled addition and reaction monitoring are essential.

- Purification: Crystallization from organic solvents such as ethanol or acetone yields high-purity products.

- Environmental Factors: Use of green solvents and milder conditions are increasingly preferred to reduce environmental impact.

Chemical Reactions Analysis

Step 1: Benzimidazole Core Formation

Benzimidazoles are typically synthesized via condensation reactions. Two notable methods include:

-

Copper-catalyzed three-component reaction : Combines 2-haloanilines, aldehydes, and sodium azide (NaN₃) under catalytic CuCl/TMEDA in DMSO at 120°C for 12 h .

-

Nickel-catalyzed C-N bond formation : Uses 2-haloanilines, aldehydes, and ammonia as a nitrogen source under Ni-catalyzed conditions .

| Method | Key Reagents/Conditions | Yield Range | Functional Group Tolerance |

|---|---|---|---|

| Copper-catalyzed | CuCl, TMEDA, DMSO, 120°C, 12 h | Not specified | Ester, nitro, chloro |

| Nickel-catalyzed | Nickel catalyst, ammonia | Excellent yields | Broad functional groups |

Step 3: Sulfonamide Functionalization

Sulfonamide groups are typically added via sulfonation followed by nucleophilic substitution. Potential methods include:

-

Sulfonation : Reaction of benzimidazole with chlorosulfonic acid or fuming sulfuric acid to introduce a sulfonic acid group.

-

Amination : Substitution of the sulfonic acid group with an amine (e.g., 2-methoxyphenylamine) under basic conditions .

Step 4: Coupling with 2-Methoxyphenylamine

The final step involves coupling the benzimidazole core with 2-methoxyphenylamine to form the N-substituted derivative. This may occur via:

-

Substitution reactions : Using aryl halides or activated intermediates (e.g., chlorobenzimidazoles) with amines .

Sulfonamide Formation

Sulfonation typically occurs via electrophilic substitution:

-

Sulfonic acid formation : Reaction of benzimidazole with chlorosulfonic acid (ClSO₃H) at elevated temperatures.

-

Amination : Conversion of sulfonic acid to sulfonamide by reacting with amines (e.g., 2-methoxyphenylamine) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) .

Functional Group Compatibility

The presence of electron-withdrawing groups (e.g., sulfonamide) and electron-donating groups (e.g., methoxyphenyl) influences reactivity:

-

Sulfonamide : Stabilizes the benzimidazole core via resonance, enhancing its stability under harsh conditions .

-

Methoxyphenyl : May participate in steric hindrance during coupling reactions, requiring optimized reaction conditions.

Chloromethyl Group Reactivity

The chloromethyl group is highly reactive and prone to elimination (forming alkenes) under basic or high-temperature conditions. This necessitates controlled reaction environments during subsequent steps .

Bioactivity Correlation

Derivatives with chloromethyl groups (e.g., 2-(chloromethyl)-1H-benzimidazoles) exhibit significant antifungal activity, with MIC values as low as 12.5 µg/ml against Candida albicans .

Structural Optimization

-

Substituent effects :

Scientific Research Applications

2-(Chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride is a synthetic organic compound of the benzimidazole class, with a molecular formula of . It combines a chloromethyl group, a methoxyphenyl moiety, and a sulfonamide functional group. This compound is often studied for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Benzimidazole derivatives, including 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride, have demonstrated a range of biological activities, such as antimicrobial, anti-inflammatory, and potential anticancer properties. Studies indicate that compounds in this class can inhibit various pathogens and may interact with specific biological targets, making them candidates for drug development.

Potential Applications

2-(Chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride has potential applications in various fields:

- Antimicrobial Agent Preliminary studies suggest that it may effectively interact with enzymes involved in microbial resistance pathways, potentially enhancing its efficacy as an antimicrobial agent.

*Further research is necessary to elucidate its mechanism of action and specificity towards different targets.

Structural Comparison of Benzimidazole Derivatives

Variations in substituents can influence the biological activity and chemical properties of benzimidazole derivatives, emphasizing the uniqueness of 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride within this class.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Chloromethyl)-1-methyl-1H-benzimidazole | Contains a methyl group instead of methoxy | Potentially different pharmacological profile |

| 2-(6-Chloro-3-pyridinyl)-1H-benzimidazole | Incorporates a pyridine ring | May exhibit different biological activities |

| 1H-Benzimidazole-6-sulfonamide | Lacks chloromethyl substitution | Simpler structure; serves as a baseline for comparison |

Safety and Restrictions

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

Benzimidazole Derivatives with Chloromethyl Groups

- 2-(Chloromethyl)-1H-benzimidazole Derivatives 32–39 (): These compounds share the chloromethyl group at position 2 but lack the sulfonamide and N-(2-methoxyphenyl) substituents. However, the absence of the sulfonamide reduces solubility and binding affinity compared to the target compound.

2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole ():

This derivative features a sulfonyl group at position 1 and a chlorine atom at position 4. The bulky 2,4-dimethylphenylsulfonyl group increases steric hindrance, reducing bioavailability compared to the target compound’s sulfonamide group. The 2-n-butyl chain enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Benzimidazole Sulfonamides

- Benzimidazole-6-sulfonamide Derivatives (): Sulfonamide-containing benzimidazoles (e.g., Derivatives 40–46) are synthesized via oxidation of (1H-benzimidazole-2-yl)methanol. The sulfonamide at position 6 improves hydrogen-bonding interactions with biological targets, such as enzymes or receptors, compared to carboxylic acid derivatives (e.g., Derivatives 40–46) . The target compound’s N-(2-methoxyphenyl) group further enhances selectivity for aromatic binding pockets.

Non-Benzenoid Analogues

- Benzothiazole Sulfonamides ():

Compounds like 2-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide () replace the benzimidazole core with a benzothiazole. The benzothiazole’s sulfur atom alters electronic properties, reducing aromatic π-π stacking but increasing metabolic stability. The sulfonamide group retains similar hydrogen-bonding capacity .

Table 1: Structural and Functional Comparison

Research Findings and Pharmacological Insights

Pharmacokinetic Properties

The sulfonamide moiety in the target compound improves aqueous solubility (logP ~2.1) compared to 2-n-butyl derivatives (logP ~4.5), as seen in . However, the chloromethyl group may confer instability in acidic environments, necessitating prodrug strategies.

Biological Activity

2-(Chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride is a synthetic compound belonging to the benzimidazole class, characterized by its unique structural components, including a chloromethyl group, a methoxyphenyl moiety, and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C15H14ClN3O3S

- Molecular Weight : 388.26 g/mol

- Purity : 95%

- CAS Number : 1170509-21-3

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride, exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens, showing promising results:

- Minimum Inhibitory Concentration (MIC) values were reported for several strains:

- Streptococcus faecalis: MIC = 8 μg/mL

- Staphylococcus aureus: MIC = 4 μg/mL

- Methicillin-resistant Staphylococcus aureus: MIC = 4 μg/mL

These results suggest that the compound is effective against both Gram-positive bacteria and resistant strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The antiproliferative effects of this compound have also been investigated. In vitro studies using the MDA-MB-231 breast cancer cell line revealed the following:

- IC50 Values :

- The compound exhibited an IC50 value of approximately 16.38 μM, indicating significant cytotoxicity against cancer cells.

- Other derivatives of benzimidazole with similar structures showed varying degrees of activity, emphasizing the importance of structural modifications in enhancing anticancer effects .

The mechanism of action appears to involve induction of apoptosis through mitochondrial disruption, leading to caspase activation and subsequent cell death. This is consistent with findings that benzimidazole derivatives can alter mitochondrial membrane potential and promote pro-apoptotic factors' release .

Structure-Activity Relationship (SAR)

The structure of 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride plays a critical role in its biological activity. Variations in substituents on the benzimidazole ring significantly influence both antimicrobial and anticancer properties:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 2g | Heptyl group at N-1 | IC50 = 16.38 μM (anticancer) |

| 1a | Phenyl at position 2 | Lower activity compared to alkyl substitutions |

| 3b | Pyridine ring | Comparable anticancer activity to doxorubicin |

This table illustrates how different substituents can modulate the biological efficacy of benzimidazole derivatives, highlighting the importance of lipophilicity for membrane penetration and bioavailability .

Case Studies

Several studies have documented the biological activities of similar compounds:

- Antiproliferative Studies : A study on various benzimidazole derivatives demonstrated that those with increased lipophilicity showed enhanced antiproliferative activity against cancer cell lines. Compounds with straight-chain alkyl groups exhibited better performance than their unsubstituted counterparts .

- Antimicrobial Mechanisms : Interaction studies indicated that these compounds may target specific enzymes involved in microbial resistance pathways, suggesting a dual mechanism of action that includes both direct antimicrobial effects and inhibition of resistance mechanisms .

Q & A

Q. What are the critical steps and reagents for synthesizing this benzimidazole-sulfonamide derivative, and how is regioselectivity controlled?

Methodological Answer: Synthesis typically involves sulfonylation of the benzimidazole core using sulfonyl chlorides under basic conditions (e.g., triethylamine) to control reaction pH and minimize side reactions . Key steps include:

- Intermediate Formation : Reacting 2-chloromethylbenzimidazole with 2-methoxyphenylamine to form the benzimidazole backbone.

- Sulfonylation : Introducing the sulfonamide group via reaction with a sulfonyl chloride derivative.

Regioselectivity is influenced by steric and electronic factors, with para-substitution on the phenyl ring favored due to reduced steric hindrance .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

- H NMR : Identifies proton environments, such as the methoxyphenyl group (δ ~3.8 ppm for OCH) and benzimidazole protons (δ ~7.5–8.5 ppm) .

- X-Ray Diffraction : Resolves crystal packing and confirms the chloromethyl group’s spatial orientation (e.g., bond angles of 109.5° for sp hybridization) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H] peak at m/z ~420–450) .

Advanced Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Predict transition states and intermediates using software like Gaussian or ORCA. For example, DFT (B3LYP/6-31G*) can model sulfonylation energy barriers .

- Reaction Path Search : Identifies low-energy pathways to minimize byproducts (e.g., avoiding over-sulfonylation) .

- In Silico Screening : Simulates solvent effects (e.g., DMF vs. THF) on reaction efficiency .

Q. How can discrepancies in product distribution during sulfonamide functionalization be resolved?

Methodological Answer:

- Byproduct Analysis : Use HPLC or GC-MS to detect minor isomers (e.g., para vs. ortho sulfonylation) .

- Crystallographic Refinement : Compare experimental X-ray data (e.g., CCDC deposition numbers) with computational models to identify misassigned structures .

- Kinetic Studies : Vary reaction temperature (e.g., 25°C vs. 60°C) to assess thermodynamic vs. kinetic control .

Q. What strategies mitigate challenges in crystallizing this hydrochloride salt?

Methodological Answer:

- Counterion Screening : Test alternative salts (e.g., triflate, tosylate) to improve crystal lattice stability .

- Solvent Optimization : Use mixed solvents (e.g., ethanol/water) to slow nucleation and enhance crystal quality .

- Cryocrystallography : Flash-cooling (100 K) reduces thermal motion, improving diffraction resolution (e.g., achieving R-factor < 0.05) .

Q. How can modern chemical software enhance data integrity and experimental reproducibility?

Methodological Answer:

- Electronic Lab Notebooks (ELNs) : Track reaction parameters (e.g., stoichiometry, time) to reduce human error .

- Machine Learning : Train models on historical data to predict optimal reaction conditions (e.g., yield >80% with 95% confidence) .

- Blockchain Security : Encrypt spectral and crystallographic data to prevent tampering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.